2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID
説明
特性
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c22-17(20-14-7-4-8-15(11-14)21(25)26)12-16(18(23)24)19-10-9-13-5-2-1-3-6-13/h4-5,7-8,11,16,19H,1-3,6,9-10,12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGYVMCWQXLZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or via the Diels-Alder reaction.
Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclohexene derivative.
Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the amino group with an isocyanate or carbamoyl chloride.
Introduction of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the substituents introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or carbamates.
科学的研究の応用
Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
作用機序
The mechanism of action of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the amino and carbamoyl groups could participate in hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features and physicochemical properties of the target compound with analogous molecules:
*The molecular formula of the target compound can be inferred as approximately C₁₈H₂₃N₃O₅ based on substituent analysis.
Physicochemical Properties
- Molecular Weight: The target compound’s estimated molecular weight (~350–370 g/mol) exceeds simpler analogs like the 3-cyanophenyl derivative (190.20 g/mol, ) due to its bulky cyclohexene and nitroaryl groups .
- Lipophilicity: The cyclohexene and nitro groups likely increase logP compared to polar derivatives like the amino-cyanophenyl compound (), suggesting better membrane permeability but poorer aqueous solubility.
Key Research Findings and Limitations
Synthetic Challenges : Nitroaryl carbamoyl compounds (e.g., ) require careful temperature control during synthesis to avoid decomposition, suggesting similar challenges for the target compound .
Spectroscopic Differentiation: The absence of a cyano group in the target compound distinguishes its IR profile from analogs like , which show a strong CN stretch .
Structural Uniqueness: No evidence directly addresses compounds with both cyclohexene and nitroaryl carbamoyl groups, highlighting the target’s novelty.
生物活性
The compound 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid, also known by its IUPAC name (2E)-4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a cyclohexene moiety, an amine group, and a nitrophenyl carbamate structure. Its complex structure suggests multiple potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 239.28 g/mol |
| IUPAC Name | (2E)-4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes within the body. Preliminary studies indicate that it may exhibit antagonist properties at specific receptor sites, which could be beneficial in treating conditions such as inflammation or pain.
- Receptor Binding : Initial assays have shown that the compound binds effectively to the EP3 receptor, which is involved in the regulation of inflammatory responses. This binding may inhibit the receptor's activity, thereby reducing inflammation and pain perception in vivo .
- Pharmacokinetics : Studies have indicated that the compound undergoes significant metabolism in liver microsomes, suggesting a moderate half-life and potential for oral bioavailability. Further pharmacokinetic profiling is necessary to establish dosing regimens for therapeutic use.
In Vivo Studies
In vivo efficacy has been evaluated using rat models. The compound demonstrated notable anti-inflammatory effects when administered orally, with significant reductions in swelling and pain observed after treatment. The results suggest that it may be a viable candidate for further development as an anti-inflammatory agent.
Case Studies
Several case studies have been documented regarding the compound's efficacy:
- Anti-inflammatory Effects : A study published in PubMed highlighted that analogs of 3-(2-Aminocarbonylphenyl)propanoic acid exhibited potent anti-inflammatory effects in animal models. The structural similarity to our compound suggests potential for similar outcomes .
- Analogs and Variants : Research into related compounds has provided insights into the pharmacological potential of structurally similar molecules. For instance, derivatives containing piperazine rings have shown promise in modulating neurotransmitter systems, indicating that our compound may also influence central nervous system pathways .
Q & A
Q. How do in vitro vs. in vivo pharmacokinetic profiles differ, and what modifications improve metabolic stability?
- Answer : In vitro microsomal assays (e.g., human liver microsomes) often overpredict clearance due to nitro group reduction. In vivo, ester prodrugs or PEGylation reduce hepatic first-pass metabolism. MetID studies (e.g., HRMS/MS) identify major metabolites (e.g., amine derivatives) for structural optimization .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
- Computational Modeling : Combine DFT calculations (Gaussian 09) for electronic properties with MD simulations (GROMACS) for conformational dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
